

Unraveling Tussilagine: A Technical Guide to its Chemical Structure and Stereochemistry

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Tussilagine, a pyrrolizidine alkaloid isolated from the flower buds of Tussilago farfara (coltsfoot), has garnered interest within the scientific community. A comprehensive understanding of its three-dimensional structure is paramount for any future research and development endeavors. This technical guide provides an in-depth analysis of the elucidation of **Tussilagine**'s chemical structure and absolute stereochemistry. We will delve into the key experimental methodologies, present summarized quantitative data from spectroscopic and crystallographic analyses, and visualize the logical workflow of its structural determination.

Chemical Structure and Properties

Tussilagine is a saturated pyrrolizidine alkaloid with the chemical formula C₁₀H₁₇NO₃. Its systematic IUPAC name is methyl (1S,2S,8S)-2-hydroxy-2-methyl-1,3,5,6,7,8-hexahydropyrrolizine-1-carboxylate.



Property	Value
Molecular Formula	C10H17NO3
Molecular Weight	199.25 g/mol
IUPAC Name	methyl (1S,2S,8S)-2-hydroxy-2-methyl- 1,3,5,6,7,8-hexahydropyrrolizine-1-carboxylate
CAS Number	80151-77-5
Appearance	[Data not available in cited sources]
Melting Point	[Data not available in cited sources]
Optical Rotation	[Data not available in cited sources]

Elucidation of the Planar Structure

The planar structure of **Tussilagine** was primarily determined through spectroscopic techniques, including mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Mass Spectrometry

High-resolution mass spectrometry (HRMS) was crucial in establishing the molecular formula of **Tussilagine** as C₁₀H₁₇NO₃, indicating a specific degree of unsaturation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy were instrumental in piecing together the connectivity of the atoms within the **Tussilagine** molecule. While the full spectral data from the original elucidation by Röder et al. (1981) is not readily available in the public domain, analysis of the structure reveals key expected signals.

Table 1: Predicted ¹H NMR Spectral Data for **Tussilagine**



Proton	Predicted Chemical Shift (δ, ppm)	Predicted Multiplicity	Predicted Coupling Constants (J, Hz)
H-1	~3.0-3.5	d	~5-7
H-2	[No proton]	-	-
Η-3α, Η-3β	~2.8-3.2, ~2.0-2.4	m	-
Η-5α, Η-5β	~3.0-3.5, ~2.2-2.6	m	-
Η-6α, Η-6β	~1.8-2.2	m	-
Η-7α, Η-7β	~1.9-2.3	m	-
H-8	~3.5-4.0	m	-
-OCH₃	~3.7	S	-
-CH₃	~1.2	S	-
-ОН	Variable	br s	-

Table 2: Predicted ¹³C NMR Spectral Data for **Tussilagine**



Carbon	Predicted Chemical Shift (δ, ppm)
C-1	~65-70
C-2	~70-75
C-3	~55-60
C-5	~50-55
C-6	~25-30
C-7	~30-35
C-8	~60-65
C=O	~170-175
-OCH₃	~50-55
-CH₃	~20-25

Note: The predicted NMR data is based on typical chemical shifts for similar pyrrolizidine alkaloid structures. Actual experimental values may vary.

Determination of Absolute Stereochemistry

The precise three-dimensional arrangement of atoms, or stereochemistry, is critical for understanding the biological activity of a molecule. The absolute configuration of **Tussilagine** was unequivocally established through a combination of X-ray crystallography and enantioselective synthesis.

X-ray Crystallography

The most definitive evidence for the absolute stereochemistry of **Tussilagine** came from single-crystal X-ray diffraction analysis. This technique allows for the direct visualization of the molecule's structure in the solid state. The analysis confirmed the absolute configuration as (–)- $(1S,2S,8S)-1\alpha$ -Methoxycarbonyl- 2α -hydroxy- $2-\beta$ -methyl-1,2,3,5,6,8-hexahydro-7H-pyrrolizine. [1]

Table 3: Crystallographic Data for **Tussilagine**



Parameter	Value
Crystal System	[Data not available in cited sources]
Space Group	[Data not available in cited sources]
a	[Data not available in cited sources]
b	[Data not available in cited sources]
С	[Data not available in cited sources]
α	[Data not available in cited sources]
β	[Data not available in cited sources]
У	[Data not available in cited sources]
Volume	[Data not available in cited sources]
Z	[Data not available in cited sources]

Note: While the absolute configuration was determined by X-ray crystallography, the specific crystallographic parameters are not available in the cited literature.

Enantioselective Synthesis

Further confirmation of the absolute stereochemistry was provided by the enantioselective total synthesis of (-)-**Tussilagine**. The synthesis, starting from a chiral precursor of known configuration, yielded a final product with optical properties identical to the natural isolate, thereby independently verifying the (1S, 2S, 8S) configuration.

Experimental Methodologies

While detailed, step-by-step protocols from the original publications are not fully accessible, the general procedures for the key experiments are outlined below.

Isolation of Tussilagine

The general workflow for the isolation of **Tussilagine** from the flower buds of Tussilago farfara involves the following steps:



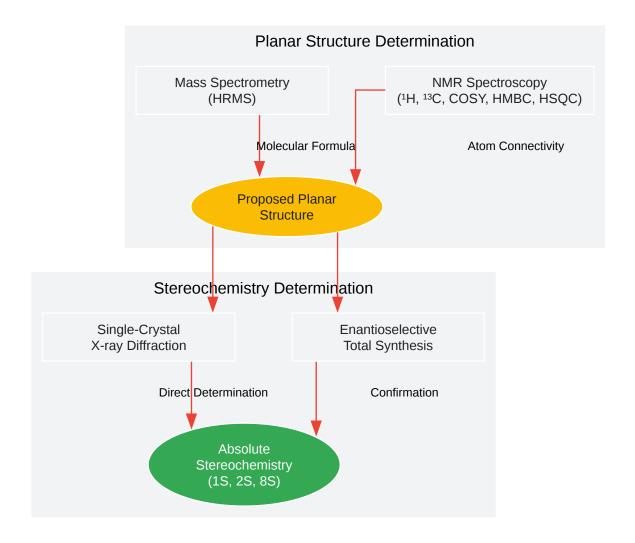


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Caption: General workflow for the isolation of **Tussilagine**.

Structure Elucidation Workflow

The logical flow for determining the structure of **Tussilagine** is depicted below:



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Caption: Logical workflow for **Tussilagine** structure elucidation.



Conclusion

The chemical structure and absolute stereochemistry of **Tussilagine** have been rigorously established through a combination of powerful analytical techniques. The planar structure was elucidated using mass spectrometry and NMR spectroscopy, while the absolute configuration of (1S, 2S, 8S) was definitively determined by single-crystal X-ray diffraction and corroborated by enantioselective total synthesis. This comprehensive structural information provides a solid foundation for further research into the biological activities and potential therapeutic applications of this natural product.

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References

- 1. researchgate.net [researchgate.net]
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